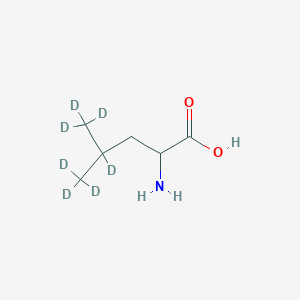
3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole
Übersicht
Beschreibung
3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is a chemical compound .
Molecular Structure Analysis
The molecular formula of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is C19H13Br2NO .Physical And Chemical Properties Analysis
The molecular weight of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is 431.13 . It is a solid at room temperature . .Wissenschaftliche Forschungsanwendungen
Photophysical Properties
- Electron-Withdrawing Groups Effects : Derivatives of 3,6-Diphenyl-9-hexyl-9H-carbazole, which are structurally similar to 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, have been found to exhibit significant red shifts in absorption and emission maxima when electron withdrawing groups are present. This property is particularly relevant in the development of organic light emitting diodes (OLEDs) (Kremser et al., 2008).
Electroluminescence and Polymer Applications
- Blue-Light-Emitting Copolymers : Synthesis of copolymers using 9-aryl-3,6-carbazole derivatives, related to 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, has led to materials with high glass transition temperatures and blue-shifted absorption and photoluminescence peaks. These properties are beneficial for applications in blue-light-emitting devices (Wong et al., 2005).
Solar Cell Applications
- Hole Transporting Materials in Dye-Sensitized Solar Cells : Derivatives of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole have been used as hole transporting materials (HTMs) in solid-state dye-sensitized solar cells (DSSCs), demonstrating improved photovoltaic conversion efficiency due to the methoxy group influence (Degbia et al., 2014).
Electrochromic Materials
- Electrochromic Polymers : Novel polymers based on (N-phenyl)carbazole, which is structurally related to 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, have been synthesized and shown to possess high coloration efficiency and stability, making them promising for electrochromic applications (Zhang et al., 2019).
Neurogenesis
- Neurogenesis Induction : A derivative of 3,6-Dibromo-9H-carbazole was found to promote neurogenesis by inducing the final cell division in neural stem cells. This finding is significant in the field of neuroscience and neuropharmacology (Shin et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,6-dibromo-9-(4-methoxyphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c1-23-15-6-4-14(5-7-15)22-18-8-2-12(20)10-16(18)17-11-13(21)3-9-19(17)22/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWHLCSWBLHWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole | |
CAS RN |
746651-52-5 | |
| Record name | 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)


![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)
![6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester](/img/structure/B1428336.png)







